molecular formula C13H16N2O B3072597 N,N-Diallyl-3-aminobenzamide CAS No. 1016795-69-9

N,N-Diallyl-3-aminobenzamide

Cat. No. B3072597
CAS RN: 1016795-69-9
M. Wt: 216.28 g/mol
InChI Key: VQRDMDQCQPDKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3-aminobenzamide is a biochemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound has been studied in the context of radical polymerization . The study investigated the cyclization and competing reactions for growing radical chains based on N and C-diallyl monomers . The research found that the probability of homopolymerization is the highest in C-diallyl monomers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16N2O . The compound has a molecular weight of 216.28 .


Chemical Reactions Analysis

This compound has been studied in the context of radical polymerization . The study found that in neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily . In the case of guanidinium salt, the availability of a charged guanidinium fragment leads to high efficiency of cyclopolymerization .

Scientific Research Applications

DNA Repair and Poly(ADP-ribose) Synthesis Inhibition

N,N-Diallyl-3-aminobenzamide, as a variant of 3-aminobenzamide, is often explored for its role in DNA repair mechanisms. Research shows that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is utilized to study regulatory roles in DNA repair, particularly after cellular damage from agents like methyl methane sulfonate (Cleaver et al., 1985). Additionally, it's used to investigate the effects of poly ADP-ribosyl synthetase in repairing DNA damage and the chemical induction of transformation in vitro (Lubet et al., 1984).

Metabolic Processes and Cellular Functions

Studies have also indicated that compounds like 3-aminobenzamide, which influence poly(adenosine diphosphate-ribose) synthesis, have broader impacts on cellular viability, glucose metabolism, and DNA synthesis. This suggests the compound's potential in probing various metabolic processes and cellular functions (Milam & Cleaver, 1984).

Cellular Mechanisms and Enzyme Inhibition

Further research includes examining how 3-aminobenzamide affects the rate of ligation during DNA repair in human fibroblasts, highlighting the compound's utility in understanding cellular mechanisms at the molecular level (Morgan & Cleaver, 1983). The drug's role in affecting cell-to-cell conjugate formation, potentially by altering cytoskeletal elements, is another area of focus, providing insights into its effects on the immune system (Malorni et al., 1994).

Radiosensitization and Imaging

3-Aminobenzamide has been studied for its potential as a radiosensitizer, inhibiting the repair of DNA strand breaks. Its derivative, fluorinated 3-ABA, has been monitored in tumor-bearing rats using magnetic resonance imaging to understand its biodistribution and pharmacokinetics (Brix et al., 2005).

Anti-inflammatory and Antiproliferative Effects

Its application extends to exploring anti-inflammatory effects, such as in models of acute local inflammation, where it inhibits inflammatory response and reduces neutrophil recruitment (Cuzzocrea et al., 1998). Moreover, 3-aminobenzamide exhibits antiproliferative activity in carcinoma cells, potentially offering avenues for cancer research (Tiozzo et al., 1996).

properties

IUPAC Name

3-amino-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRDMDQCQPDKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-3-aminobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-3-aminobenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-3-aminobenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diallyl-3-aminobenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-3-aminobenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-3-aminobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.